Cy5-PEG3-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C49H69ClN4O6 |

|---|---|

Poids moléculaire |

845.5 g/mol |

Nom IUPAC |

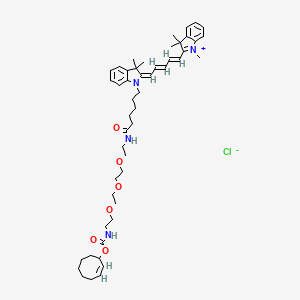

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+; |

Clé InChI |

MLYDOKJGDBYTOW-YUZSSDIYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Cy5-PEG3-TCO in Bioorthogonal Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Cy5-PEG3-TCO, a key reagent in the field of bioorthogonal click chemistry. We will delve into the core principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, present quantitative kinetic data, and provide detailed experimental protocols for its use in biological systems.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the absence of a need for cytotoxic catalysts like copper.[1][3]

The this compound molecule is a fluorescent probe meticulously designed for bioorthogonal labeling. It comprises three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively. This spectral range is advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues.

-

PEG3 (3-unit Polyethylene Glycol): A short, hydrophilic linker that enhances the molecule's solubility in aqueous solutions, a critical feature for biological applications. The PEG spacer also extends the Cy5 fluorophore away from the target molecule, which can reduce steric hindrance and potential fluorescence quenching.

-

TCO (trans-cyclooctene): The reactive "handle" for the click chemistry reaction. The inherent ring strain of the trans-cyclooctene makes it a highly reactive dienophile in the IEDDA reaction.

The Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's functionality lies in the IEDDA reaction, a powerful and highly specific ligation chemistry. This reaction occurs between the electron-poor diene (the tetrazine) and the electron-rich, strained dienophile (the TCO moiety on the this compound molecule). The mechanism proceeds in two main steps:

-

[4+2] Cycloaddition: The tetrazine rapidly reacts with the double bond of the TCO. This forms an unstable, polycyclic dihydropyridazine intermediate.

-

Retro-Diels-Alder Reaction: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂). This step is thermodynamically favorable and drives the reaction to completion, forming a stable pyridazine product.

The release of nitrogen gas is the only side product, making this reaction exceptionally clean for biological applications.

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, which are among the fastest of all bioorthogonal reactions. This allows for efficient labeling at very low concentrations, minimizing potential off-target effects and cytotoxicity. The reaction's efficacy is quantified by its second-order rate constant (k₂).

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | One of the pioneering examples of this rapid reaction. |

| General TCO | General Tetrazine | 800 - 30,000 | Rate is dependent on the specific substitutions on both the TCO and tetrazine rings. |

| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | Dioxolane-fused TCO exhibits enhanced stability and hydrophilicity. |

| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (318 ± 3) x 10³ | |

| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ |

Experimental Protocols

Here we provide detailed methodologies for common applications of this compound, including protein labeling and live-cell imaging.

General Protein Labeling with a Tetrazine-NHS Ester and this compound

This protocol describes a two-step process for labeling a protein of interest. First, the protein is functionalized with a tetrazine moiety using an NHS ester, and then the tetrazine-labeled protein is reacted with this compound.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

-

Anhydrous DMSO

-

This compound

-

Desalting columns (e.g., spin desalting columns)

-

Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

Step 1: Protein Functionalization with Tetrazine

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in reaction buffer.

-

Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column according to the manufacturer's instructions. The recovery of the protein should be quantified.

Step 2: Click Reaction with this compound

-

Reactant Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

-

Click Ligation: Add 1.5-2 molar equivalents of the this compound stock solution to the purified tetrazine-labeled protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Final Purification: If necessary, remove any unreacted this compound by size-exclusion chromatography or dialysis. The labeled protein is now ready for downstream applications.

Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells that have been metabolically or surface-engineered to express a tetrazine-modified molecule.

Materials:

-

Cells expressing a tetrazine-modified molecule on their surface

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope with appropriate filters for Cy5

Methodology:

-

Cell Preparation: Plate cells in a suitable imaging dish and culture under standard conditions. The cells should be metabolically engineered to express tetrazine moieties on their surface glycans or proteins.

-

This compound Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm). Time-lapse imaging can be performed to monitor the labeling process in real-time.

Experimental Workflow for Live-Cell Imaging.

Conclusion

The this compound probe, in conjunction with tetrazine-functionalized molecules, represents a powerful tool in the chemical biologist's arsenal. Its mechanism of action, centered on the rapid and specific inverse-electron-demand Diels-Alder reaction, enables efficient and clean labeling in complex biological environments. The biocompatibility of this catalyst-free reaction makes it particularly well-suited for live-cell and in vivo applications, from super-resolution microscopy to pre-targeted drug delivery and diagnostics. By understanding the core principles and experimental nuances outlined in this guide, researchers can effectively leverage this technology to advance their scientific inquiries.

References

Spectroscopic and Bioorthogonal Properties of Cy5-PEG3-TCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the cyanine dye Cy5 conjugated to a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) linker (Cy5-PEG3-TCO). This molecule is a key reagent in bioorthogonal chemistry, enabling the fluorescent labeling of biomolecules in complex biological systems. This guide details its spectroscopic characteristics, experimental protocols for its use and characterization, and visual representations of relevant chemical processes.

Core Spectroscopic Properties

Cy5 is a bright, far-red fluorescent dye widely used in various biological applications. The covalent attachment of a PEG3 linker and a TCO group has a minimal effect on its core spectroscopic properties. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the TCO group allows for specific and rapid reaction with tetrazine-tagged molecules.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for Cy5 and its derivatives. These values are essential for designing and interpreting fluorescence-based experiments.

| Property | Cy5 | Sulfo-Cy5 | Cy5-TCO | Sulfo-Cy5-TCO | Source |

| Excitation Maximum (λex) | ~646 nm[1][2] | ~647 nm[3] | ~649 nm | ~647 nm[3] | BroadPharm, Tocris Bioscience, Lumiprobe, BroadPharm |

| Emission Maximum (λem) | ~662 nm | ~655 nm | ~666 nm | ~655 nm | BroadPharm, Tocris Bioscience, Lumiprobe, BroadPharm |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | 251,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ | Royal Society of Chemistry, Tocris Bioscience, Vector Labs, BroadPharm |

| Quantum Yield (Φ) | ~0.2 - 0.28 | 0.28 | ~0.2 | Not Specified | Tocris Bioscience, Lumiprobe |

| Fluorescence Lifetime (τ) | ~1 ns (in water) | Not Specified | ~1 ns (in water) | Not Specified | SETA BioMedicals |

| Molecular Weight (MW) | Varies by salt form | Varies by salt form | 959.2 g/mol | 959.2 g/mol | Vector Labs, BroadPharm |

Bioorthogonal Reaction: TCO-Tetrazine Ligation

This compound is designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (TCO) and a tetrazine (Tz) derivative. This reaction is exceptionally fast and specific, allowing for the covalent labeling of tetrazine-modified biomolecules in living cells and organisms with minimal background.

Experimental Protocols

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) and concentration of a this compound solution.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

-

Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λmax.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of the this compound solution across a wavelength range of at least 500-750 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

The concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission maximum of this compound.

Materials:

-

This compound solution (prepared as in the absorption protocol)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Use a diluted solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Set the excitation wavelength of the fluorometer to the determined absorption maximum (e.g., ~649 nm).

-

Scan the emission spectrum over a wavelength range of approximately 660-800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

Determination of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution

-

A reference fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine B).

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of both the this compound and the reference standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

The quantum yield (Φ) can be calculated using the following equation: Φsample = Φreference * (msample / mreference) * (n2sample / n2reference) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.

Procedure (using TCSPC):

-

Excite the sample with a pulsed light source (e.g., a laser) at the absorption maximum.

-

Detect the emitted single photons using a high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these time delays is generated, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Bioorthogonal Labeling of a Tetrazine-Modified Protein

Objective: To fluorescently label a protein containing a tetrazine moiety with this compound.

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Size-exclusion chromatography column (e.g., spin desalting column) for purification

Procedure:

-

Prepare the tetrazine-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

(Optional) Quench any unreacted tetrazine by adding a small molecule with a TCO group.

-

Remove the excess, unreacted this compound using a spin desalting column or dialysis.

-

The labeled protein is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically.

References

An In-depth Technical Guide to Cy5-PEG3-TCO: A Far-Red Fluorophore for Bioorthogonal Labeling

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and underlying chemical principles for the use of Cy5-PEG3-TCO, a far-red fluorescent probe designed for bioorthogonal labeling applications. This document is intended for researchers, scientists, and drug development professionals utilizing advanced fluorescence-based detection and imaging techniques.

Core Photophysical Characteristics of the Cy5 Fluorophore

This compound incorporates the well-characterized cyanine 5 (Cy5) fluorophore. Cy5 is a bright and photostable dye that absorbs and emits in the far-red region of the spectrum, a window that is advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components.[1] The key photophysical parameters of Cy5 and its derivatives are summarized in the table below. It is important to note that while the core spectral characteristics are determined by the Cy5 structure, minor variations in excitation and emission maxima can occur depending on the local chemical environment, solvent polarity (solvatochromism), and the nature of the conjugated biomolecule.[1][]

| Photophysical Parameter | Value | Unit | Notes |

| Absorption Maximum (λ_abs_) | ~646 - 651 | nm | Can be excited by 633 nm or 647 nm laser lines.[1][3] |

| Emission Maximum (λ_em_) | ~662 - 670 | nm | Detected using a standard Cy5 filter set (e.g., 660/20 bp). |

| Molar Extinction Coefficient (ε) | ~271,000 | M⁻¹cm⁻¹ | For sulfo-Cyanine5 NHS ester in aqueous buffer. |

| Fluorescence Quantum Yield (Φ_F_) | ~0.28 | - | For unconjugated sulfo-Cyanine5 NHS ester. |

| Fluorescence Lifetime (τ_F_) | ~1.0 | ns | For the free dye in aqueous solution. |

The Power of Bioorthogonal Chemistry: TCO-Tetrazine Ligation

The trans-cyclooctene (TCO) moiety of this compound enables its participation in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction occurs with a tetrazine (Tz) partner, forming a stable covalent bond. The key features of this ligation chemistry are:

-

Exceptional Speed: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at low concentrations of reactants.

-

High Specificity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems, such as amines or thiols.

-

Biocompatibility: The reaction proceeds rapidly at physiological temperature and pH without the need for cytotoxic catalysts like copper.

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.

References

A Technical Guide to the Photophysical Properties of Cy5 Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine 5 (Cy5), a widely utilized fluorescent dye in biological research and drug development. This document details its quantum yield and molar extinction coefficient, provides methodologies for their determination, and illustrates common experimental workflows.

Core Photophysical Properties of Cy5 and Derivatives

Cy5 is a synthetic polymethine dye known for its high fluorescence intensity in the far-red region of the spectrum, which is advantageous for biological applications due to minimal autofluorescence from endogenous molecules.[1] Its photophysical properties, however, are not static and can be influenced by environmental factors such as solvent polarity, viscosity, and covalent attachment to biomolecules.[2][3][4]

Data Summary

The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness of a fluorophore.[5] The following tables summarize these values for Cy5 and its common derivatives under various conditions.

Table 1: Photophysical Properties of Cy5 and its NHS Ester Derivative

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Cy5 | 649 | 667 | 250,000 | 0.27 | PBS |

| Cy5 NHS Ester | 649 | 666 | 250,000 | 0.2 | General |

| Cy5 NHS Ester | 646 | 662 | 250,000 | 0.2 | DMSO, DMF |

| Cy5 | ~650 | ~670 | High | High | General |

| Cy5 | 641 | - | - | - | - |

| Cy5 (bound to DNA) | - | - | - | 0.20 | - |

| Cy5 (bound to IgG) | - | - | - | up to 0.43 | - |

Table 2: Photophysical Properties of Sulfo-Cy5 and Cy5.5 Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Sulfo-Cy5 NHS Ester | 646 | 662 | 271,000 | 0.28 | Aqueous |

| Sulfo-Cy5 Carboxylic Acid | 646 | 661 | - | - | PBS (pH 7.4) |

| Cy5.5 NHS Ester | 673 | 707 | 209,000 | 0.2 | DMSO, DMF, DCM |

| Cy5.5 | 688 | 707 | 209,000 | 0.3 | - |

Note: The exact photophysical properties can vary depending on the specific molecular environment, including the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is crucial for quantitative fluorescence studies.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

-

Prepare a Stock Solution: Accurately weigh a small amount of the Cy5 dye and dissolve it in a high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer) to create a concentrated stock solution.

-

Prepare Serial Dilutions: Create a series of dilutions from the stock solution with known concentrations. It is recommended to work in an absorbance range of 0.02 to 0.1 to ensure linearity and avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) for Cy5, which is typically around 646-649 nm. Use the same solvent as a blank reference.

-

Plot and Calculate: Plot the absorbance at λmax versus the molar concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit is the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield is most commonly determined by the comparative method, using a well-characterized fluorescent standard with a known quantum yield.

Methodology:

-

Select a Standard: Choose a reference dye whose absorption and emission spectra overlap with Cy5. Cresyl violet in methanol is a suitable standard for this region.

-

Prepare Solutions: Prepare dilute solutions of both the Cy5 sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

-

Record Absorption and Emission Spectra:

-

Measure the absorbance spectra of both the sample and the standard.

-

Using a spectrofluorometer, record the fluorescence emission spectra of both solutions, ensuring the excitation wavelength is the same for both. The instrument settings (e.g., excitation/emission slit widths) must remain constant throughout the measurements.

-

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

-

Visualizations

Experimental Workflow: Protein Labeling with Cy5 NHS Ester

The following diagram illustrates the general workflow for labeling primary amines in proteins with a Cy5 N-hydroxysuccinimide (NHS) ester.

Caption: Workflow for labeling proteins with Cy5 NHS ester.

Application: Indirect Immunofluorescence

This diagram outlines the principle of indirect immunofluorescence, a common application for Cy5-conjugated secondary antibodies in visualizing specific cellular targets.

Caption: Principle of indirect immunofluorescence using a Cy5-labeled secondary antibody.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. scispace.com [scispace.com]

- 4. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Chemical Synthesis and Purification of Cy5-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Cy5-PEG3-TCO, a fluorescent-labeled, bioorthogonal probe critical for advanced applications in bioconjugation, cellular imaging, and drug delivery. This document outlines a feasible synthetic pathway, detailed experimental protocols, and robust purification strategies.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a two-part strategy: the preparation of a reactive N-hydroxysuccinimide (NHS) ester of the Cyanine 5 (Cy5) dye and its subsequent conjugation to an amine-functionalized PEGylated trans-cyclooctene (TCO). This method leverages the well-established and efficient reaction between an NHS ester and a primary amine to form a stable amide bond, providing a reliable route to the final product.

The TCO moiety facilitates bioorthogonal "click" chemistry reactions with tetrazine-labeled molecules, a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity in biological systems. The polyethylene glycol (PEG) linker enhances water solubility and provides a flexible spacer, minimizing steric hindrance between the Cy5 fluorophore and the conjugated biomolecule.

Experimental Protocols

Synthesis of Cy5-NHS Ester

The initial step involves the activation of a carboxylated Cy5 dye to its corresponding NHS ester. This renders the dye highly reactive towards primary amines.

Materials:

-

Carboxylic acid-functionalized Cy5 dye

-

N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the carboxylic acid-functionalized Cy5 dye in anhydrous DMF.

-

Add a solution of TSTU (1.2 equivalents) in anhydrous DMF to the Cy5 solution.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to yield the Cy5-NHS ester.

-

Confirm the product identity and purity using mass spectrometry and NMR spectroscopy.

Synthesis of this compound via Amide Coupling

The final product is synthesized by reacting the Cy5-NHS ester with the commercially available TCO-PEG3-amine.

Materials:

-

Cy5-NHS ester

-

TCO-PEG3-amine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve TCO-PEG3-amine in DMF or DMSO.

-

In a separate vial, dissolve the Cy5-NHS ester in anhydrous DMF or DMSO to prepare a stock solution. This should be done immediately before use as the NHS ester is moisture-sensitive.

-

Add the Cy5-NHS ester solution to the TCO-PEG3-amine solution in a dropwise manner while stirring. A slight molar excess of the TCO-PEG3-amine can be used to ensure complete consumption of the more valuable Cy5-NHS ester.

-

Add a small amount of a non-nucleophilic base such as TEA or DIPEA to maintain a basic pH (around 8.3-8.5), which is optimal for the NHS-amine reaction.

-

Allow the reaction to proceed for at least 4 hours at room temperature, or overnight on ice, protected from light.

-

Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity of fluorescent dye conjugates.

Method: Preparative Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 stationary phase is commonly used for the separation of dye conjugates.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. The exact gradient will need to be optimized based on the specific column and system but can start from approximately 20% to 65% B over 25 minutes.

-

Detection: The elution profile is monitored using a UV-Vis detector at the absorbance maximum of Cy5 (around 650 nm) and a fluorescence detector.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Post-Purification: The collected fractions are lyophilized to obtain the pure this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

| Parameter | Value/Condition |

| Reactant 1 | Cy5-NHS Ester |

| Reactant 2 | TCO-PEG3-amine |

| Molar Ratio (R1:R2) | 1 : 1.1 |

| Solvent | Anhydrous DMF or DMSO |

| Reaction pH | 8.3 - 8.5 |

| Base | Triethylamine (TEA) |

| Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours |

Table 2: Purification and Characterization Data

| Parameter | Method | Typical Result |

| Purification | Preparative RP-HPLC | >95% Purity |

| Characterization | Mass Spectrometry (ESI-MS) | Expected Molecular Weight |

| UV-Vis Spectroscopy | λmax ≈ 650 nm | |

| Fluorescence Spectroscopy | Emission Max ≈ 670 nm | |

| Yield | - | 60-80% (typical for NHS-amine couplings) |

Visualization of Workflows

Chemical Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Bioorthogonal Labeling Pathway

Caption: Bioorthogonal conjugation using this compound.

Purity and Quality Control of Cy5-PEG3-TCO Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential purity and quality control (QC) measures for Cy5-PEG3-TCO, a fluorescent labeling reagent widely utilized in bioconjugation and bioorthogonal chemistry. The reliable performance of this reagent in applications such as live-cell imaging, flow cytometry, and targeted drug delivery is critically dependent on its purity and structural integrity. This document outlines detailed experimental protocols for the key analytical techniques used to assess the quality of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, it addresses the inherent instability of the trans-cyclooctene (TCO) moiety and provides methods for its assessment.

Introduction to this compound and the Importance of Quality Control

This compound is a bioorthogonal labeling reagent that combines the far-red fluorescent properties of the cyanine 5 (Cy5) dye with the highly reactive trans-cyclooctene (TCO) group, connected via a hydrophilic polyethylene glycol (PEG) spacer. The TCO group reacts specifically and rapidly with tetrazine-functionalized molecules in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction's high efficiency and biocompatibility have made it a valuable tool for labeling biomolecules in complex biological environments.

The purity of this compound is paramount for obtaining reproducible and reliable experimental results. Impurities can arise from the synthetic process or degradation during storage. Common impurities may include unconjugated Cy5 dye, free PEG3-TCO linker, or, most notably, the inactive cis-cyclooctene (CCO) isomer of the TCO moiety. The presence of these impurities can lead to high background signals, low labeling efficiencies, and inaccurate quantification in sensitive assays. Therefore, rigorous quality control is essential to ensure the identity, purity, and stability of the reagent.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary for the comprehensive quality control of this compound. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for verification of the molecular weight.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of this compound and separating it from potential impurities. The method separates molecules based on their hydrophobicity.

A gradient elution method is typically used to achieve optimal separation of the highly hydrophobic this compound from less hydrophobic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

-

Column: A C18 reversed-phase column is recommended. Common choices include columns with 5 µm particle size and dimensions of 4.6 x 150 mm or 4.6 x 250 mm.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Detection: The primary detection wavelength should be set to the absorbance maximum of Cy5, which is approximately 650 nm. A secondary wavelength, such as 280 nm, can also be monitored.

-

Sample Preparation: Dissolve the this compound reagent in a suitable solvent, such as DMSO or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 40 °C is a common operating temperature to ensure reproducible retention times.

Table 1: Suggested RP-HPLC Gradient for this compound Analysis

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 95 | 5 | 1.0 |

| 5 | 95 | 5 | 1.0 |

| 35 | 5 | 95 | 1.0 |

| 40 | 5 | 95 | 1.0 |

| 41 | 95 | 5 | 1.0 |

| 50 | 95 | 5 | 1.0 |

Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.

The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area at the detection wavelength of 650 nm. A high-purity reagent should exhibit a purity level of >95%.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. It provides information on the different proton environments within the molecule, allowing for the verification of the Cy5, PEG, and TCO moieties.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 1-5 mg of the this compound reagent in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

| Moiety | Proton Environment | Expected Chemical Shift (ppm) |

| Cy5 | Aromatic protons | 6.0 - 8.5 |

| Vinyl protons | 6.0 - 8.0 | |

| Methyl protons | 1.5 - 2.0 | |

| PEG3 | Methylene protons (-CH₂-O-) | 3.5 - 3.7 |

| TCO | Olefinic protons of trans-double bond | 5.3 - 5.6 |

| Allylic and aliphatic protons | 1.2 - 2.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific conformation of the molecule.

The presence of signals in the expected regions for each of the three components (Cy5, PEG, and TCO) confirms the identity of the compound. The integration of the peaks should be consistent with the number of protons in each part of the molecule. The absence of significant unexpected signals indicates high purity.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound reagent, providing further evidence of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the reagent in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Table 3: Molecular Weight Information for this compound

| Parameter | Value |

| Molecular Formula | C₄₉H₆₉ClN₄O₆ |

| Molecular Weight | 845.55 g/mol |

| Expected [M]⁺ | ~810.52 (cation) |

Note: The observed mass will correspond to the cationic this compound molecule, with the chloride counter-ion not being part of the detected mass.

The presence of a major peak corresponding to the expected mass of the this compound cation confirms the identity of the product.

Stability Assessment of the TCO Moiety

A critical aspect of the quality control of this compound is assessing the stability of the reactive TCO group. The strained trans-double bond of the TCO can isomerize to the more stable but unreactive cis-cyclooctene (CCO) isomer, particularly during storage or under certain reaction conditions.

Protocol for Assessing TCO Isomerization by HPLC

The isomerization of TCO to CCO can be monitored by RP-HPLC, as the two isomers may have slightly different retention times.

-

Establish a Baseline: Analyze a fresh or well-stored sample of this compound using the RP-HPLC method described in section 2.1 to establish the retention time of the pure trans-isomer.

-

Stress Conditions (Optional): To accelerate isomerization for analytical purposes, a sample can be heated (e.g., 90 °C for 1-2 hours) or exposed to high concentrations of thiols.

-

Analyze the Stressed Sample: Inject the stressed sample into the HPLC system.

-

Data Analysis: Compare the chromatogram of the stressed sample to the baseline. The appearance of a new, closely eluting peak may indicate the presence of the cis-isomer. The percentage of isomerization can be estimated by the relative peak areas.

Storage and Handling Recommendations

To maintain the purity and reactivity of this compound reagents, proper storage and handling are crucial.

-

Storage: Store the reagent at -20°C or lower, protected from light and moisture.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. For aqueous reactions, use freshly prepared solutions. Avoid repeated freeze-thaw cycles of solutions.

Conclusion

The quality of this compound reagents is a critical factor for the success of bioorthogonal labeling experiments. A combination of RP-HPLC, NMR, and MS provides a comprehensive assessment of the purity, identity, and molecular weight of the reagent. Furthermore, monitoring the stability of the TCO moiety is essential to ensure its reactivity. By implementing the quality control measures outlined in this guide, researchers can have greater confidence in their experimental outcomes and contribute to the generation of reliable and reproducible scientific data.

Biocompatibility of Cy5-PEG3-TCO for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of imaging agents to targeting moieties via bioorthogonal chemistry has revolutionized preclinical and clinical research. The Cy5-PEG3-TCO molecule is a prime example of such a construct, designed for in vivo applications where a fluorescent signal is required at a specific site of interest. This technical guide provides a comprehensive overview of the biocompatibility of this compound, drawing upon data from its individual components: the Cyanine 5 (Cy5) fluorophore, the Polyethylene Glycol (PEG) linker, and the trans-cyclooctene (TCO) reactive handle. Understanding the individual and synergistic biocompatibility profiles of these components is critical for the design and interpretation of in vivo studies.

This document will delve into the known toxicological data, metabolic pathways, and immunological considerations for each component. Furthermore, it will provide detailed experimental protocols for key biocompatibility assays and visualize relevant biological pathways and experimental workflows to aid researchers in their study design and execution.

Chemical Structure and Properties

This compound is a compound that brings together three distinct functional units:

-

Cy5 (Cyanine 5): A near-infrared (NIR) fluorescent dye. Its spectral properties are well-suited for in vivo imaging due to deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polymer chain. PEGylation is a widely used strategy in drug delivery and bioconjugation to enhance solubility, stability, and circulation half-life, while potentially reducing immunogenicity.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This bioorthogonal "click chemistry" allows for highly specific and rapid conjugation to tetrazine-modified molecules in a biological environment.

Biocompatibility Assessment of Individual Components

The overall biocompatibility of this compound is largely determined by the individual characteristics of its components.

Cyanine 5 (Cy5)

Cyanine dyes, including Cy5, are extensively used as fluorescent labels in biological research.

Toxicity: Generally, cyanine dyes are considered to have low cytotoxicity at concentrations typically used for in vivo imaging. However, at higher concentrations, they can exhibit toxicity. It is important to note that the conjugation of Cy5 to other molecules, such as targeting proteins or nanoparticles, can alter its biodistribution and potential toxicity. Fluorescent dye labeling has been shown to change the biodistribution of nanoparticles, leading to increased accumulation in non-target organs like the liver and kidney.[1]

Metabolism and Clearance: The metabolism of cyanine dyes can vary depending on their specific structure and formulation. Hydrophilic derivatives tend to be cleared more rapidly through the kidneys.[2] The clearance of Cy5-labeled molecules is influenced by the properties of the molecule to which it is conjugated. For instance, Cy5 conjugated to nanoparticles will follow the clearance pathway of the nanoparticle.

Polyethylene Glycol (PEG)

PEG is a polymer approved by the FDA for various biomedical applications and is generally considered biocompatible and non-toxic.[3]

Immunogenicity: While historically considered non-immunogenic, there is growing evidence that PEG can elicit an immune response. Pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, which can lead to accelerated blood clearance (ABC) of PEGylated compounds and, in some cases, hypersensitivity reactions.[4][5] The immunogenicity of PEG is influenced by factors such as its molecular weight, structure (linear vs. branched), and the nature of the conjugated molecule.

Toxicity: PEG itself exhibits very low toxicity. However, the accumulation of high molecular weight PEGs in tissues, particularly the liver and spleen, has raised some long-term safety concerns as PEG is not readily biodegradable.

trans-cyclooctene (TCO)

TCO is a key component for bioorthogonal ligation. Its biocompatibility is crucial for in vivo "click chemistry" applications.

Toxicity and Stability: TCO itself is a reactive molecule. Studies on TCO-modified antibodies and other molecules have not reported significant toxicity associated with the TCO moiety at the concentrations used for in vivo pre-targeting experiments. However, the in vivo stability of TCO is a consideration, as it can be deactivated over time. The choice of linker between the TCO and the parent molecule can influence its stability.

Metabolism and Clearance: The metabolic fate of the TCO linker is not extensively documented in the public domain. It is expected that the clearance of a TCO-containing molecule will be dictated by the overall properties of the conjugate. Biodistribution studies of radiolabeled TCO derivatives have shown clearance through both renal and hepatobiliary routes.

Quantitative Biocompatibility Data

Table 1: In Vitro Cytotoxicity Data

| Compound/Component | Cell Line | Assay | Endpoint | Result | Reference |

| TCO-Doxorubicin (prodrug) | A549 | CCK-8 | IC50 | 4.76 µmol/L | |

| Doxorubicin (active drug) | A549 | CCK-8 | IC50 | 278 nmol/L | |

| TCO-Doxorubicin (prodrug) | HeLa | CCK-8 | IC50 | 2.93 µmol/L | |

| Doxorubicin (active drug) | HeLa | CCK-8 | IC50 | 229 nmol/L |

Table 2: In Vivo Biodistribution Data

| Compound | Animal Model | Time Point | Organ with Highest Uptake (%ID/g) | Reference |

| [18F]TCO | Mouse | 5 min | Brain (3.8) | |

| [18F]TCO | Mouse | 240 min | Bone (visible uptake) | |

| 177Lu-DOTA-PEG7-Tz (after 5B1-TCO) | Mouse | 120 h | Tumor (16.8 ± 3.87) | |

| Cy5-labeled nanoparticles | Mouse | 48 h | Liver | |

| T22-GFP-H6-S-Cy5 nanoparticles | Mouse | 5 h | Liver and Kidney |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. The following are representative protocols for key in vivo and in vitro assays.

In Vivo Fluorescence Imaging Protocol

This protocol outlines a general procedure for in vivo imaging of a Cy5-labeled compound in a mouse model.

Materials:

-

This compound

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system (e.g., IVIS, Pearl)

-

Anesthetic (e.g., isoflurane)

-

Sterile vehicle (e.g., PBS, saline)

Procedure:

-

Animal Preparation: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal in the imaging chamber.

-

Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine autofluorescence levels.

-

Compound Administration: Inject the this compound solution via an appropriate route (e.g., intravenous). The dose and volume should be optimized based on preliminary studies.

-

Dynamic Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h) to monitor the biodistribution and clearance of the compound.

-

Ex Vivo Imaging: At the final time point, euthanize the animal and excise major organs (liver, spleen, kidneys, lungs, heart, tumor). Arrange the organs on a non-fluorescent surface and acquire a final fluorescence image to quantify organ-specific accumulation.

-

Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the average radiant efficiency.

In Vitro Cytotoxicity Assay (MTT Assay) Protocol

This protocol measures the metabolic activity of cells as an indicator of viability after exposure to the test compound.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Hemolysis Assay Protocol

This assay assesses the potential of the compound to damage red blood cells.

Materials:

-

This compound

-

Freshly collected whole blood (e.g., human, murine) with anticoagulant (e.g., heparin)

-

Phosphate-Buffered Saline (PBS)

-

Triton X-100 (for positive control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBC pellet with PBS several times. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

-

Compound Incubation: In microcentrifuge tubes, mix the RBC suspension with serial dilutions of this compound. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Signaling Pathways and Experimental Workflows

Understanding the potential interactions of this compound with cellular signaling pathways is crucial for interpreting experimental outcomes.

Potential Signaling Pathways Affected by PEGylated Constructs

PEGylated nanoparticles can interact with components of the immune system, potentially triggering signaling cascades. One of the primary concerns is the activation of the complement system.

Experimental Workflow for In Vivo Pre-targeting Study

The primary application of this compound is in pre-targeting studies where a TCO-modified targeting molecule is administered first, followed by the tetrazine-containing imaging agent.

Logical Flow for Biocompatibility Assessment

A structured approach is necessary to evaluate the biocompatibility of a novel compound for in vivo use.

Conclusion and Future Directions

The biocompatibility of this compound for in vivo studies is a multifaceted topic that relies on a thorough understanding of its constituent parts. While Cy5 and PEG have been extensively studied, and TCO is gaining significant traction in bioorthogonal applications, comprehensive data on the fully assembled conjugate is limited. Based on the available information, the primary biocompatibility considerations for researchers using this compound are:

-

Potential Immunogenicity of PEG: The possibility of pre-existing anti-PEG antibodies leading to altered pharmacokinetics and potential hypersensitivity should be considered, especially in studies involving repeated administrations.

-

Biodistribution Profile: The biodistribution will be influenced by the PEG linker and the molecule to which the this compound is ultimately conjugated. Non-specific accumulation in organs of the reticuloendothelial system, such as the liver and spleen, is a possibility.

-

In Vivo Stability: The stability of the TCO moiety in the biological environment is a critical factor for the success of pre-targeting applications.

Future research should focus on generating a comprehensive preclinical safety profile of the complete this compound molecule. This would include detailed studies on its acute and chronic toxicity, metabolic fate, and immunotoxicology. Such data will be invaluable for the scientific community and will facilitate the confident application of this promising molecule in a wide range of in vivo research and drug development endeavors.

References

- 1. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Fading Light: An In-depth Technical Guide to the Photostability and Photobleaching of Cy5

For Researchers, Scientists, and Drug Development Professionals

The cyanine dye, Cy5, has long been a workhorse in the field of fluorescence imaging and bioconjugation, prized for its bright emission in the far-red spectrum which minimizes autofluorescence from biological samples. However, its utility is often hampered by its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. This technical guide provides a comprehensive overview of the core principles governing the photostability of Cy5, the mechanisms behind its photobleaching, and strategies to mitigate this phenomenon, thereby enabling more robust and quantitative fluorescence-based experiments.

Core Photophysical Characteristics of Cy5

The performance of a fluorophore is dictated by its intrinsic photophysical properties. For Cy5, these parameters are crucial for understanding its brightness and susceptibility to photobleaching.

| Photophysical Parameter | Value | Unit |

| Absorption Maximum (λ_abs_) | ~649 | nm |

| Emission Maximum (λ_em_) | ~662-670 | nm |

| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹[1][2] |

| Fluorescence Quantum Yield (Φ_F_) | ~0.20 - 0.28 | -[1] |

| Fluorescence Lifetime (τ_F_) | ~1.0 | ns[3] |

| Photobleaching Quantum Yield (Φ_B_) | ~2 x 10⁻⁵ - 5 x 10⁻⁶ | -[4] |

Note: These values are for the unconjugated Cy5 fluorophore and can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

The Mechanisms of Cy5 Photobleaching

Photobleaching is a complex process involving the irreversible chemical alteration of the fluorophore. For Cy5, the primary pathways involve the excited triplet state and the generation of reactive oxygen species (ROS).

The Jablonski Diagram and Intersystem Crossing

Upon excitation, a Cy5 molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a small fraction can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁). This triplet state is a key intermediate in the photobleaching cascade.

The Role of Reactive Oxygen Species (ROS)

In the presence of molecular oxygen, the excited triplet state of Cy5 can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen, along with other ROS, can then attack the polymethine chain of the Cy5 molecule, leading to its cleavage and the irreversible loss of fluorescence.

Factors Influencing Cy5 Photostability

Several experimental parameters can significantly impact the rate of Cy5 photobleaching:

-

Excitation Light Intensity: Higher light intensity increases the rate of fluorophore excitation and, consequently, the population of the triplet state, leading to accelerated photobleaching.

-

Presence of Molecular Oxygen: As a key player in the generation of ROS, the presence of dissolved oxygen is a major contributor to photobleaching.

-

Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the fluorophore's immediate vicinity can influence its photostability. For instance, a slightly basic pH (around 7.5) is often recommended for cyanine dyes.

-

Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a light-induced change in their molecular structure that can lead to non-fluorescent states and increased susceptibility to bleaching.

Strategies to Enhance Cy5 Photostability

A variety of methods can be employed to combat photobleaching and extend the useful fluorescent lifetime of Cy5.

Use of Antifade Reagents and Imaging Buffers

Commercially available or homemade antifade reagents are commonly added to mounting media or imaging buffers. These reagents often contain oxygen scavengers and/or triplet state quenchers.

-

Oxygen Scavenging Systems: These systems, such as the glucose oxidase and catalase (GOC) system, enzymatically remove dissolved oxygen from the imaging buffer, thereby reducing the formation of ROS.

-

Triplet State Quenchers (TSQs): Molecules like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can directly interact with the excited triplet state of Cy5, returning it to the ground state before it can generate ROS. The addition of these agents to the imaging buffer can significantly enhance photostability.

Covalent Linkage of Photostabilizers

A more advanced strategy involves the direct covalent conjugation of a triplet-state quencher to the Cy5 fluorophore. This "self-healing" approach dramatically increases the local concentration of the quencher around the dye, leading to highly efficient quenching of the triplet state and a substantial increase in photostability.

Comparison of Photostability with and without Stabilizers

The following table summarizes the relative photostability of Cy5 under different conditions and in comparison to a popular alternative, Alexa Fluor 647.

| Fluorophore | Condition | Relative Photostability | Key Findings |

| Cy5 | Standard Buffer | Baseline | Prone to rapid photobleaching, especially under high illumination. |

| Cy5 | + COT, NBA, or Trolox (in solution) | 5-12 fold increase | The addition of TSQs to the imaging buffer significantly improves photostability. |

| Cy5-COT (covalently linked) | Standard Buffer | Up to 70-fold increase | Covalent attachment of COT provides superior photoprotection compared to solution additives. |

| Alexa Fluor 647 | Standard Buffer | Higher than Cy5 | Consistently demonstrates greater photostability than Cy5, retaining a higher percentage of initial fluorescence after prolonged exposure. |

| ATTO 647N | Standard Buffer | Higher than Cy5 | Exhibits high photostability and is particularly resistant to ozone-induced degradation. |

Experimental Protocols

Accurate and reproducible measurement of photostability is crucial for selecting the appropriate fluorophore and optimizing imaging conditions.

Protocol for Quantifying Photobleaching Rate

This protocol outlines a general method for measuring the photobleaching rate of Cy5 using fluorescence microscopy.

1. Sample Preparation:

-

Prepare a sample with immobilized Cy5-labeled biomolecules (e.g., proteins, DNA) on a glass coverslip. This ensures that the fluorescence decay is due to photobleaching and not diffusion.

-

For cellular imaging, culture cells expressing a Cy5-fusion protein or stained with a Cy5 conjugate on coverslips.

2. Microscope Setup:

-

Use a fluorescence microscope equipped with a stable laser source for excitation (e.g., 633 nm or 647 nm).

-

Select the appropriate excitation and emission filters for Cy5.

-

Choose an objective with a suitable numerical aperture for your application.

3. Image Acquisition:

-

Set the laser power to a level relevant for your intended experiments. It is critical to keep this constant for comparative studies.

-

Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate. The total acquisition time should be sufficient to observe significant photobleaching.

4. Data Analysis:

-

Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) around the fluorescent signal.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

-

Normalize the background-corrected intensity values to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.

Conclusion and Recommendations

While Cy5 remains a valuable tool in fluorescence-based research, its inherent susceptibility to photobleaching necessitates careful consideration and optimization of experimental conditions. For demanding applications requiring high photostability, such as single-molecule imaging or long-term live-cell tracking, several strategies can be employed to enhance its performance. The use of optimized imaging buffers containing oxygen scavengers and triplet-state quenchers is a straightforward and effective approach. For the most challenging experiments, the use of Cy5 derivatives with covalently linked photostabilizers or switching to more photostable alternatives like Alexa Fluor 647 or ATTO 647N is highly recommended. By understanding the principles of Cy5 photobleaching and implementing appropriate mitigation strategies, researchers can significantly improve the quality, reliability, and quantitative nature of their fluorescence data.

References

The Pivotal Role of the PEG3 Linker in Cy5-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of bioconjugation, the strategic selection of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and targeted imaging agents. Cy5-PEG3-TCO, a fluorescent labeling reagent, stands as a prime example of rational design, integrating a Cy5 fluorophore, a trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry, and a central three-unit polyethylene glycol (PEG3) linker. This in-depth technical guide elucidates the critical role of the PEG3 linker in modulating the physicochemical and biological properties of this compound. We will delve into the quantitative impact of the PEG3 spacer, provide detailed experimental protocols for its application, and visualize key experimental workflows, offering a comprehensive resource for researchers in the life sciences.

Introduction: The Molecular Architecture of this compound

This compound is a heterobifunctional reagent designed for the specific and efficient labeling of biomolecules. Its structure comprises three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively. Its spectral properties are advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this range.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" chemistry reaction enables rapid and specific covalent bond formation with a tetrazine-functionalized molecule, even in complex biological milieu, without the need for cytotoxic catalysts.

-

PEG3 Linker: A discrete, three-unit polyethylene glycol spacer that covalently connects the Cy5 fluorophore and the TCO moiety. This seemingly simple component plays a multifaceted and crucial role in the overall performance of the reagent.

This guide will focus on the pivotal functions of the PEG3 linker, which extend far beyond merely connecting the functional ends of the molecule.

The Multifunctional Role of the PEG3 Linker

The incorporation of a PEG3 linker into the this compound construct imparts several beneficial properties that significantly enhance its utility in bioconjugation applications.

Enhanced Hydrophilicity and Solubility

Many organic fluorophores and reactive moieties are inherently hydrophobic, leading to poor solubility in aqueous buffers and a propensity for aggregation. The PEG3 linker, with its repeating ethylene glycol units, is highly hydrophilic. This property is critical for:

-

Improved Aqueous Solubility: The PEG3 spacer significantly enhances the water solubility of the entire this compound molecule, preventing aggregation and ensuring its availability for reaction in physiological buffers.

-

Reduced Non-Specific Binding: By increasing the hydrophilicity of the bioconjugate, the PEG3 linker helps to minimize non-specific binding to proteins and cell surfaces, thereby reducing background signal in imaging applications and improving the signal-to-noise ratio.

Flexible Spacer for Steric Hindrance Mitigation

The PEG3 linker provides a flexible, defined-length spacer between the Cy5 dye and the TCO reactive group. This spatial separation is crucial for:

-

Preserving Biological Activity: When conjugating to large biomolecules such as antibodies, the PEG3 spacer extends the TCO group away from the protein surface, minimizing steric hindrance and ensuring efficient reaction with its tetrazine partner. This prevents the bulky Cy5 dye from interfering with the binding of the antibody to its target antigen.

-

Optimizing Reaction Kinetics: The flexibility of the PEG linker allows the TCO moiety to adopt an optimal orientation for the iEDDA reaction, contributing to the high reaction rates characteristic of TCO-tetrazine ligations.

Favorable Pharmacokinetic Properties

In the context of in vivo applications, such as pre-targeted imaging, the properties of the linker can significantly influence the pharmacokinetic profile of the agent. While the PEG3 linker is relatively short, it contributes to:

-

Increased Stability: PEGylation is known to protect molecules from enzymatic degradation, which can enhance the stability of the conjugate in biological fluids.

-

Reduced Immunogenicity: The "stealth" properties of PEG can help to reduce the immunogenicity of the conjugate, which is a critical consideration for therapeutic and in vivo diagnostic agents.

-

Modulated Clearance: The length of the PEG linker can influence the renal clearance of a molecule. Shorter PEG chains like PEG3 have a less pronounced effect on increasing circulation half-life compared to longer PEG chains, which can be advantageous for applications requiring rapid clearance of unbound imaging agents to improve image contrast.

Quantitative Data on PEG Linker Properties

The selection of the linker is a critical parameter in the design of bioconjugates. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties. While this data is not exclusively for this compound, it provides a strong indication of the expected performance characteristics imparted by the PEG3 linker.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~6.0 | 0.71 |

| PEG8 | ~4.2 | 0.49 |

| PEG12 | ~3.1 | 0.36 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table demonstrates that increasing PEG linker length generally decreases the clearance rate of ADCs.

Table 2: Impact of PEG Linker Length on Receptor Binding Affinity

| Linker | IC50 (nM) | Target Receptor |

| PEG2 | 3.2 ± 0.2 | GRPR |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). This data suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity (lower IC50).

Table 3: Physicochemical Properties of a Representative TCO-PEG3-Amine Linker

| Property | Value |

| Molecular Weight | 372.5 g/mol |

| Appearance | Colorless to slightly yellow oil |

| Purity | >95% (HPLC) |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

This data for a TCO-PEG3-Amine provides an indication of the general properties of the PEG3-TCO portion of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Protocol 1: General Protein Labeling with a Tetrazine-NHS Ester

This protocol describes the initial step of functionalizing a protein with a tetrazine moiety, which will then react with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-PEGn-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

-

NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to consume any unreacted NHS ester.

-

Purification: Remove unreacted labeling reagent and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Labeling of Tetrazine-Modified Protein with this compound

Materials:

-

Tetrazine-functionalized protein (from Protocol 4.1)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the tetrazine-functionalized protein with the this compound stock solution. A slight molar excess (1.1 to 1.5 equivalents) of this compound is recommended to ensure complete labeling of the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification: Purify the Cy5-labeled protein from unreacted this compound using a desalting column or size-exclusion chromatography.

Protocol 3: Live-Cell Imaging using a Pre-targeting Strategy

This protocol describes a two-step approach for imaging a specific cell surface target.

Materials:

-

Cells expressing the target of interest

-

TCO-conjugated antibody (prepared similarly to Protocol 4.1 using a TCO-NHS ester)

-

This compound

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the TCO-conjugated antibody in live-cell imaging medium for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

Labeling: Prepare a 1-5 µM solution of this compound in imaging medium. Add this solution to the cells.

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5. Time-lapse imaging can be used to monitor the rapid labeling process.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pre-targeting strategy for live-cell imaging.

Caption: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Caption: Workflow for two-step protein labeling.

Conclusion

The PEG3 linker in this compound is a critical component that significantly influences the reagent's performance in bioconjugation. Its ability to enhance solubility, provide a flexible spacer to mitigate steric hindrance, and contribute to favorable pharmacokinetic properties makes it an ideal choice for a wide range of applications, from in vitro cell labeling to in vivo pre-targeted imaging. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage the power of bioorthogonal chemistry for their specific research needs. The rational design of molecules like this compound, with careful consideration of each component's function, will continue to drive innovation in the development of next-generation diagnostics and therapeutics.

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals